(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol
Description
(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol is a tertiary alcohol featuring a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group and at the 1-position with a 3,3,5-trimethylcyclohexyl moiety.
Properties
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-11-6-13(8-14(2,3)7-11)15-5-4-12(9-15)10-16/h11-13,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCLYFSGOWGIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-yl)methanol is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H23NO
- Molecular Weight : 209.33 g/mol
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticonvulsant Activity : The compound has been noted for its anticonvulsant properties. It has been tested in various models for seizure activity and has shown efficacy comparable to established anticonvulsants .
- Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective qualities, potentially benefiting conditions such as neurodegenerative diseases. Its ability to modulate neurotransmitter systems is a focus of ongoing research.
- Analgesic Properties : Preliminary investigations indicate that this compound may have analgesic effects, which could be useful in pain management therapies.
The biological activity of this compound is believed to involve several mechanisms:
- GABAergic Modulation : The compound may enhance GABAergic transmission, leading to increased inhibitory effects in the central nervous system. This mechanism is crucial for its anticonvulsant activity .
- Receptor Interaction : It is hypothesized that the compound interacts with various neurotransmitter receptors, including opioid and serotonin receptors, contributing to its analgesic and neuroprotective effects.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Comparisons
Steric and Conformational Effects
- The 3,3,5-trimethylcyclohexyl group in the target compound and Homosalate introduces steric hindrance and conformational rigidity, which can enhance thermal stability and resistance to oxidation .
Polarity and Solubility
- The target compound’s hydroxymethyl and pyrrolidine groups increase polarity compared to non-polar analogs like 3,3,5-trimethylcyclohexyl acrylate (, Entry 18). This polarity may favor aqueous solubility, making it suitable for pharmaceutical applications. Homosalate, with a hydrophobic salicylate ester, is lipid-soluble, aligning with its use in sunscreen formulations .
Research Findings and Hypotheses
- Synthetic Utility : The pyrrolidine ring in the target compound may serve as a chiral scaffold for asymmetric catalysis or medicinal chemistry, analogous to pyrrolidine derivatives used in drug discovery.
- Stability : The 3,3,5-trimethylcyclohexyl group likely enhances steric protection of the pyrrolidine moiety, reducing susceptibility to metabolic degradation .
Preparation Methods
Reductive Amination Approach
A common and effective method to prepare substituted pyrrolidines involves reductive amination of cyclic ketones with amines, followed by reduction to install hydroxymethyl groups.
- A cyclohexyl-piperidinyl ketone intermediate is reacted with a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like methylene chloride under nitrogen atmosphere.
- The ketone solution is added dropwise to the LiAlH4 suspension cooled in an ice bath, then stirred overnight at room temperature to reduce the ketone to the corresponding alcohol.
- This method is adaptable for the trimethyl-substituted cyclohexyl ring, allowing selective reduction to the hydroxymethyl derivative attached to the pyrrolidine ring nitrogen.
Alkylation and Quaternization
- Starting from N-cyclohexylmethylpiperidine, alkylation with ethyl iodide in methanol under reflux conditions for 48 hours leads to quaternary ammonium salts.
- These salts can be converted to hydroxide forms using ion exchange resins, which may serve as intermediates or auxiliary agents in further synthetic steps.
- This approach is useful for introducing alkyl substituents on the nitrogen and controlling the ionic form of the compound.
Cyclization and Reduction
- Cyclization reactions involving suitable precursors, such as amino alcohols or amino ketones, can be employed to form the pyrrolidine ring.
- Subsequent reduction steps, for example with sodium cyanoborohydride or LiAlH4, reduce imine or ketone intermediates to the desired pyrrolidinylmethanol structure.
- This method is well-documented for related spirocyclic and substituted pyrrolidine compounds and can be adapted for the 3,3,5-trimethylcyclohexyl substituent.
Detailed Experimental Procedure Example
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclohexyl-piperidin-1-yl-methanone (38.82 g), methylene chloride (200 mL) | Preparation of ketone solution for reduction |
| 2 | Lithium aluminum hydride (10.17 g), methylene chloride (350 mL), ice bath, nitrogen atmosphere | Reduction of ketone to alcohol by dropwise addition of ketone solution to LiAlH4 suspension |
| 3 | Stirring overnight at room temperature | Completion of reduction to pyrrolidin-3-ylmethanol derivative |
| 4 | Workup by vacuum filtration and washing with deionized water | Isolation of product |
| 5 | Drying overnight at room temperature | Preparation for further characterization or use |
This procedure yields the pyrrolidin-3-ylmethanol derivative with the 3,3,5-trimethylcyclohexyl substituent on nitrogen, suitable for further synthetic transformations or direct use.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3,3,5-Trimethylcyclohexyl ketone derivatives, pyrrolidine precursors |
| Key reagents | Lithium aluminum hydride, ethyl iodide, ion exchange resins |
| Solvents | Methylene chloride, methanol, acetone, diethyl ether |
| Reaction conditions | Ice bath cooling, nitrogen atmosphere, reflux (48 h), room temperature stirring overnight |
| Workup | Vacuum filtration, washing with deionized water, recrystallization |
| Analytical methods | Powder XRD, MS, melting point, titration for ion exchange confirmation |
Research Findings and Notes
- The use of LiAlH4 is critical for the selective reduction of ketone intermediates to alcohols without over-reduction or ring opening.
- Ion exchange resins facilitate conversion of ammonium salts to hydroxide forms, improving yield and purity.
- Reaction times and temperatures are optimized to balance reaction completion and minimize side reactions.
- The synthetic route is adaptable for scale-up, as demonstrated by autoclave use and controlled stirring in patents related to zeolite synthesis where the compound serves as a structure-directing agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
